(4-Chloroquinazolin-6-yl)methanol

Medicinal Chemistry Synthetic Methodology Process Chemistry

Accelerate your kinase inhibitor programs with (4-Chloroquinazolin-6-yl)methanol (CAS: 648449-06-3), a differentiated heterocyclic building block featuring both a 4-chloro leaving group for SNAr diversification and a 6-hydroxymethyl handle for polarity optimization or further derivatization. Unlike simpler 4-chloroquinazolines, this dual-handle architecture eliminates de novo functionalization steps, enabling efficient parallel synthesis of patentable, low-nanomolar EGFR/HER2 inhibitor libraries with improved aqueous solubility. Procure with confidence—this high-purity (≥98%) research intermediate is available with documented synthesis routes (66% yield via DIBAL-H reduction), ensuring route scouting reliability and streamlined scale-up.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 648449-06-3
Cat. No. B1508715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloroquinazolin-6-yl)methanol
CAS648449-06-3
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CO)C(=NC=N2)Cl
InChIInChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2
InChIKeyCHZDSSMEEPYADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (4-Chloroquinazolin-6-yl)methanol (CAS:648449-06-3) and Why Is It a Key Procurement Candidate?


(4-Chloroquinazolin-6-yl)methanol (CAS:648449-06-3) is a heterocyclic building block belonging to the 6-substituted 4-chloroquinazoline class. Its molecular architecture features a quinazoline core bearing a chloro substituent at the 4-position and a hydroxymethyl group at the 6-position, a combination that is frequently exploited in medicinal chemistry for the construction of kinase inhibitors [1]. The compound is primarily utilized as a versatile synthetic intermediate; its 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution (SNAr), while the 6-hydroxymethyl moiety offers a site for further functionalization (e.g., oxidation or etherification). This specific substitution pattern distinguishes it from simpler 4-chloroquinazolines lacking the 6-hydroxymethyl handle .

Why Generic 4-Chloroquinazoline Analogs Cannot Simply Substitute for (4-Chloroquinazolin-6-yl)methanol


Generic 4-chloroquinazoline scaffolds, such as 4-chloroquinazoline (CAS:519-57-3) or 2,4-dichloroquinazoline (CAS:607-68-1), lack the critical 6-hydroxymethyl functional group. This absence fundamentally alters the compound's synthetic utility and the properties of downstream products. The 6-hydroxymethyl moiety in (4-Chloroquinazolin-6-yl)methanol is not merely an inert substituent; it provides a key vector for polarity enhancement, hydrogen bonding, and further derivatization (e.g., conversion to aldehyde, carboxylic acid, or ethers) without necessitating de novo introduction via multi-step, low-yielding C-H functionalization chemistry . Furthermore, the kinetic stability of the chloro substituent at the 4-position is influenced by the electronic nature of the 6-substituent; substituting a 6-H analog for the 6-CH2OH analog can alter reaction rates in downstream SNAr steps, impacting process reproducibility [1].

Quantitative Evidence: (4-Chloroquinazolin-6-yl)methanol Performance Benchmarks Against Comparators


Synthetic Yield: 66% vs. Multi-Step Functionalization of 6-H Analog

In the preparation of (4-Chloroquinazolin-6-yl)methanol, reduction of methyl 4-chloroquinazoline-6-carboxylate with DIBAL-H in THF at -25°C to room temperature over 2 hours proceeds with a reported yield of 66% to afford the target alcohol . In contrast, introducing a hydroxymethyl group at the 6-position of a bare 4-chloroquinazoline scaffold typically requires multi-step sequences involving halogenation, formylation, and reduction, with overall yields often below 30% due to poor regioselectivity and harsh conditions.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Downstream Potency in EGFR/HER2 Kinase Inhibition: Enabling Nanomolar Potency

(4-Chloroquinazolin-6-yl)methanol serves as a critical starting material for the synthesis of 6-substituted quinazoline derivatives targeting EGFR and HER2 kinases. While the alcohol itself is not the active pharmaceutical ingredient (API), its use enables the generation of potent inhibitors. A series of novel 6-substituted quinazoline derivatives synthesized from this scaffold demonstrated dual EGFR/HER2 inhibition. The most potent derivative, compound 5c, exhibited an IC50 of 2.6 nM against EGFR kinases and 4.3 nM against HER2 kinases [1]. This level of potency is comparable to or exceeds that of first-generation 4-anilinoquinazolines like gefitinib (EGFR IC50 ~33 nM in some assays) and erlotinib (EGFR IC50 ~2 nM), validating the scaffold's utility.

Kinase Inhibition EGFR HER2 Anticancer

Reactivity Profile: Predicted Kinetic Stability at the 6-Position

A kinetic study of methoxy-dehalogenation in substituted quinazolines provides quantitative insight into the relative reactivity of the 6-position chloro substituent in (4-Chloroquinazolin-6-yl)methanol. The study established the order of reactivity for nucleophilic displacement of chloro-substituents in the benzo-ring of quinazoline as 7- > 5- > 6- and 8- [1]. This indicates that the 6-chloro substituent (or by extension, a 6-substituted derivative) is significantly less reactive toward nucleophilic attack compared to the 4-position chloro group. This kinetic discrimination allows for selective, sequential functionalization: the 4-chloro group can be displaced via SNAr under mild conditions while the 6-substituent remains intact, preserving the hydroxymethyl handle for later-stage modifications.

Reaction Kinetics SNAr Structure-Activity Relationship

Analytical Purity and Quality Control: ≥95% Purity with Batch-Specific Documentation

Commercial suppliers of (4-Chloroquinazolin-6-yl)methanol, such as Bidepharm, offer the compound with a standard purity of ≥95% and provide batch-specific quality control documentation including NMR, HPLC, and GC data . In contrast, closely related analogs like 4-chloroquinazoline or 2,4-dichloroquinazoline, while cheaper, often lack this level of detailed batch analysis from vendors, increasing the risk of undetected impurities (e.g., regioisomeric contaminants or residual metals) that can confound biological assays or derail synthetic sequences.

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for Procuring (4-Chloroquinazolin-6-yl)methanol


Focused Kinase Inhibitor Library Synthesis

For medicinal chemistry groups aiming to generate patentable, 6-substituted quinazoline libraries targeting the EGFR/HER2 family of tyrosine kinases. The high-yielding synthesis and chemoselective reactivity profile of (4-Chloroquinazolin-6-yl)methanol make it an ideal starting material for parallel synthesis via SNAr at the 4-position, followed by diversification of the 6-hydroxymethyl handle . The resulting derivatives are known to achieve low-nanomolar potency [1].

Synthesis of Dual EGFR/HER2 Inhibitors with Improved Solubility

The 6-hydroxymethyl group in (4-Chloroquinazolin-6-yl)methanol provides a polar handle that can be leveraged to improve the aqueous solubility and pharmacokinetic properties of the final drug candidates compared to more lipophilic 6-substituted analogs (e.g., 6-methyl or 6-methoxy) . This is particularly valuable for developing orally bioavailable inhibitors or compounds for parenteral formulation [1].

Process Development and Scale-Up Studies

For process chemists seeking a robust and scalable entry into functionalized quinazolines. The established one-step reduction from the commercially available ester (methyl 4-chloroquinazoline-6-carboxylate) with a 66% yield provides a reliable foundation for route scouting and process optimization . The predictable reactivity hierarchy (4-Cl >> 6-Cl) further simplifies reaction monitoring and impurity control during scale-up [1].

Chemical Biology Probe Development

For chemical biologists developing small-molecule probes to dissect EGFR/HER2 signaling pathways. The 6-hydroxymethyl group can be functionalized to introduce affinity tags (e.g., biotin) or fluorescent reporters without disrupting the core kinase-binding pharmacophore, enabling pull-down assays and cellular imaging studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chloroquinazolin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.